(4-(Mesitylsulfonyl)piperazin-1-yl)(3-nitrophenyl)methanone
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Overview
Description
(4-(Mesitylsulfonyl)piperazin-1-yl)(3-nitrophenyl)methanone is a complex organic compound with the molecular formula C12H15N3O5S. It is characterized by the presence of a mesitylsulfonyl group attached to a piperazine ring, which is further connected to a 3-nitrophenyl methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
(4-(Mesitylsulfonyl)piperazin-1-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The mesitylsulfonyl group can be reduced to a thiol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the mesitylsulfonyl group could produce a sulfone .
Scientific Research Applications
Chemistry
In chemistry, (4-(Mesitylsulfonyl)piperazin-1-yl)(3-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts .
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where piperazine derivatives have shown efficacy .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of (4-(Mesitylsulfonyl)piperazin-1-yl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The mesitylsulfonyl group can enhance the compound’s binding affinity and specificity, while the nitrophenyl methanone moiety can participate in redox reactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- (4-(Methylsulfonyl)piperazin-1-yl)(3-nitrophenyl)methanone
- (4-Nitrophenyl)(piperazino)methanone
- (4-(Mesitylsulfonyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone
Uniqueness
Compared to similar compounds, (4-(Mesitylsulfonyl)piperazin-1-yl)(3-nitrophenyl)methanone is unique due to the presence of the mesitylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more versatile in various applications .
Properties
IUPAC Name |
(3-nitrophenyl)-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-14-11-15(2)19(16(3)12-14)29(27,28)22-9-7-21(8-10-22)20(24)17-5-4-6-18(13-17)23(25)26/h4-6,11-13H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZYSNYORHJRFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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